

Vergleichsleitfaden: Gefapixant versus Sivopixant (S-600918) hinsichtlich der P2X3-Selektivität

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gefapixant Citrate*

Cat. No.: *B10860164*

[Get Quote](#)

Datum: 27. November 2025

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich von Gefapixant und Sivopixant (S-600918) mit Schwerpunkt auf ihrer Selektivität für den P2X3-Rezeptor. Die hier präsentierten Daten fassen die wichtigsten quantitativen Kennzahlen zusammen und beschreiben die experimentellen Protokolle, die zur Gewinnung dieser Daten verwendet wurden.

Zusammenfassung

Gefapixant und Sivopixant sind beides Antagonisten des P2X3-Rezeptors, einem ATP-gesteuerten Ionenkanal, der eine entscheidende Rolle bei der neuronalen Sensibilisierung und der Signalübertragung von Husten spielt.^{[1][2][3]} Ein wesentlicher Unterschied zwischen den beiden Wirkstoffen liegt in ihrer Selektivität für den P2X3-Homotrimer im Vergleich zum P2X2/3-Heterotrimer. Der P2X2/3-Rezeptor wird mit Geschmacksstörungen in Verbindung gebracht, einer häufigen Nebenwirkung von weniger selektiven P2X3-Antagonisten.^{[1][2]} Sivopixant zeigt eine signifikant höhere Selektivität für den P2X3-Rezeptor, was zu einem geringeren Auftreten von geschmacksbedingten unerwünschten Ereignissen führen könnte.

Quantitative Daten zur Rezeptorselektivität

Die folgende Tabelle fasst die halbmaximalen Hemmkonzentrationen (IC50) für Gefapixant und Sivopixant an menschlichen P2X3- und P2X2/3-Rezeptoren zusammen. Ein niedrigerer IC50-Wert weist auf eine höhere Potenz hin. Das Selektivitätsverhältnis wird berechnet als IC50 (P2X2/3) / IC50 (P2X3).

Wirkstoff	Zielrezeptor	IC50 (nM)	Selektivitätsverhältnis (P2X2/3 vs. P2X3)
Gefapixant	hP2X3	153	~1,4-fach
hP2X2/3		220	
Sivopixant (S-600918)	hP2X3	4.2	~262-fach
hP2X2/3		1100	

Tabelle 1: Vergleich der In-vitro-Potenz und -Selektivität von Gefapixant und Sivopixant.

Experimentelle Protokolle

Die zur Bestimmung der IC50-Werte verwendeten Daten wurden hauptsächlich durch elektrophysiologische Patch-Clamp-Studien an Zelllinien gewonnen, die menschliche P2X3- oder P2X2/3-Rezeptoren stabil exprimieren.

Zellkultur und Transfektion:

- Zelllinien: Für die Experimente wurden typischerweise humane embryonale Nierenzellen (HEK293) oder Ovarialzellen des chinesischen Hamsters (CHO) verwendet.
- Transfektion: Die Zellen wurden transient oder stabil mit den cDNAs transfiziert, die für die menschlichen P2X3- und/oder P2X2-Untereinheiten kodieren, um homomere (P2X3) oder heteromere (P2X2/3) Rezeptoren zu exprimieren.

Elektrophysiologie (Ganzzell-Patch-Clamp):

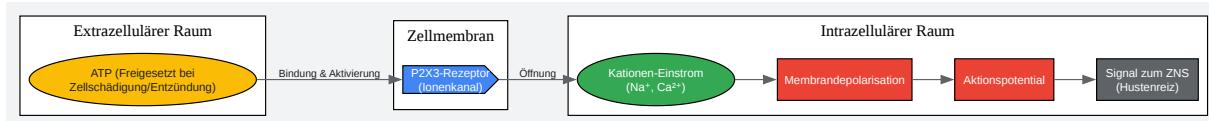
- Ziel: Messung der Ionenströme, die durch die Aktivierung von P2X3- oder P2X2/3-Rezeptoren als Reaktion auf den Agonisten ATP fließen.

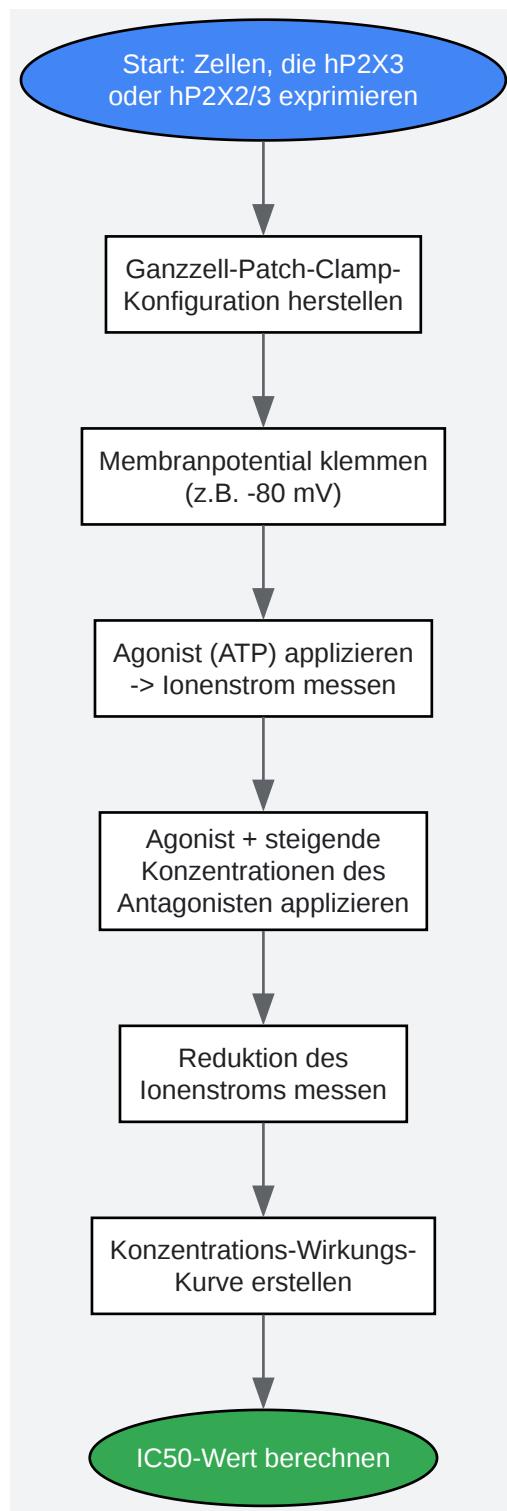
- Vorgehensweise:
 - Die Zellen, die die Zielrezeptoren exprimieren, wurden in einer extrazellulären Lösung gebadet.
 - Eine Glasmikropipette, gefüllt mit einer intrazellulären Lösung, wurde verwendet, um eine hochohmige Abdichtung (Giga-Seal) mit der Zellmembran zu bilden und anschließend die Membran zu durchbrechen, um eine Ganzzellkonfiguration zu erreichen.
 - Das Membranpotential wurde auf einem negativen Haltepotential (z. B. -80 mV) geklemmt.
 - Der Agonist (ATP oder ein stabileres Analogon wie α,β -MeATP) wurde in einer definierten Konzentration appliziert, um einen Ionenstrom auszulösen.
 - Nach der Stabilisierung des Stroms wurde der Agonist zusammen mit steigenden Konzentrationen des zu testenden Antagonisten (Gefapixant oder Sivopixant) perfundiert.
 - Die Reduktion der Amplitude des Agonist-induzierten Stroms wurde gemessen.
- Datenanalyse: Die Hemmung des Stroms bei jeder Antagonistenkonzentration wurde aufgezeichnet. Die IC₅₀-Werte wurden durch Anpassung der Konzentrations-Wirkungs-Kurven an eine sigmoide Dosis-Wirkungs-Gleichung (z. B. die Hill-Gleichung) berechnet.

Visualisierungen

P2X3-Rezeptor-Signalweg

Der P2X3-Rezeptor ist ein ATP-gesteuerter Ionenkanal, der vorwiegend auf sensorischen Neuronen exprimiert wird. Die Bindung von extrazellulärem ATP, das bei Gewebeschäden oder Entzündungen freigesetzt wird, führt zur Öffnung des Kanals. Dies ermöglicht den Einstrom von Kationen (hauptsächlich Na^+ und Ca^{2+}), was zu einer Depolarisation der Membran und der Auslösung eines Aktionspotentials führt. Dieses Signal wird dann zum Zentralnervensystem weitergeleitet und als Empfindung wie Schmerz oder im Falle der Atemwege als Hustenreiz wahrgenommen.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [Vergleichsleitfaden: Gefapixant versus Sivopixant (S-600918) hinsichtlich der P2X3-Selektivität]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10860164#gefapixant-versus-sivopixant-s-600918-for-p2x3-selectivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com